
2-(1-Methylpyrrolidin-3-yl)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylpyrrolidin-3-yl)ethanethioamide is an organic compound with a molecular weight of 158.27 g/mol. This compound is known for its unique blend of reactivity and stability, making it a valuable asset for research and development endeavors . It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an ethanethioamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(1-Methylpyrrolidin-3-yl)ethanethioamide can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpyrrolidine with ethanethioamide under controlled conditions. The reaction typically requires a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is carried out at a temperature range of 50-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methylpyrrolidin-3-yl)ethanethioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The ethanethioamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted ethanethioamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Methylpyrrolidin-3-yl)ethanethioamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1-Methylpyrrolidin-3-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure but differ in their functional groups.
3-Iodopyrroles: These compounds have an iodine atom attached to the pyrrole ring, offering different reactivity and applications.
Uniqueness
2-(1-Methylpyrrolidin-3-yl)ethanethioamide is unique due to its specific combination of the pyrrolidine ring and ethanethioamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H14N2S |
|---|---|
Molekulargewicht |
158.27 g/mol |
IUPAC-Name |
2-(1-methylpyrrolidin-3-yl)ethanethioamide |
InChI |
InChI=1S/C7H14N2S/c1-9-3-2-6(5-9)4-7(8)10/h6H,2-5H2,1H3,(H2,8,10) |
InChI-Schlüssel |
UVTKPXYEEZCEJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C1)CC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


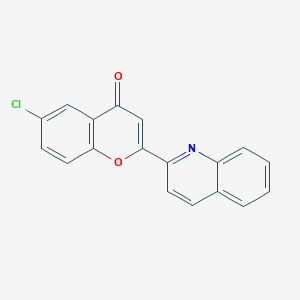
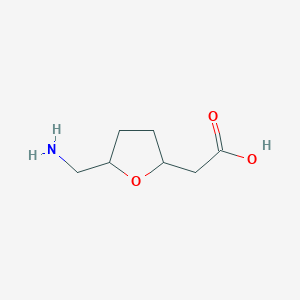

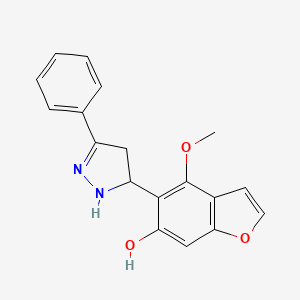
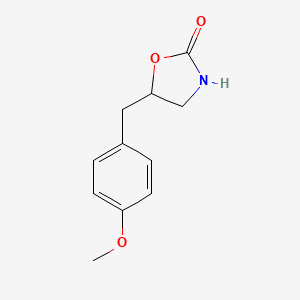
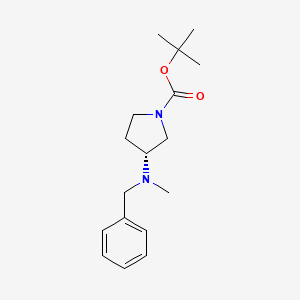

![(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine](/img/structure/B12880783.png)
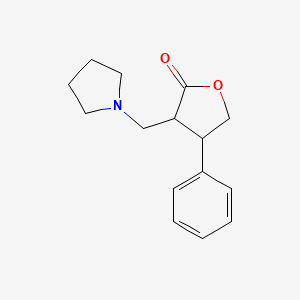
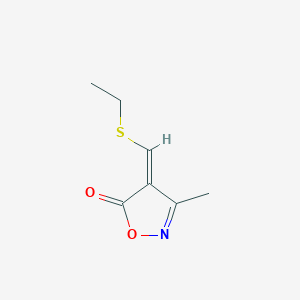
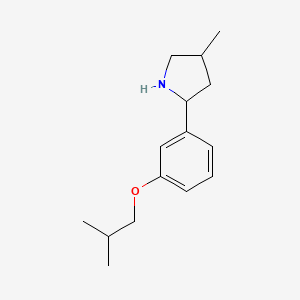
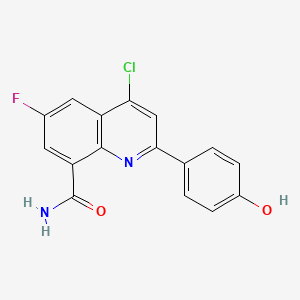
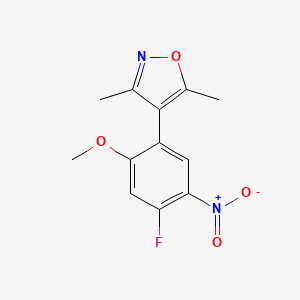
![2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12880828.png)
